7,8,9,10-tetrahydrodibenzo[c,h]cinnoline
Overview
Description
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a heterocyclic compound with a unique structure that includes two benzene rings fused to a cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by cyclization and reduction steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,h]cinnoline: Lacks the tetrahydro modification, leading to different chemical properties.
Dibenzo[a,c]cinnoline: Different fusion pattern of the benzene rings.
Tetrahydrodibenzo[a,c]cinnoline: Similar structure but different fusion pattern.
Uniqueness
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is unique due to its specific fusion pattern and tetrahydro modification, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNSIVGDFCPBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275091 | |
Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-68-9 | |
Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18515-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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